N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide is a compound with the molecular formula C9H11N3O and a molecular weight of 177.207. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the pyrazine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can be achieved through several methods. One common approach involves the condensation of pyrazin-2-amine with an appropriate acylating agent under controlled conditions. For instance, the reaction of pyrazin-2-amine with prop-2-enoyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine derivatives .
Scientific Research Applications
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(pyrazin-2-yl)benzenesulfonamides: These compounds also contain a pyrazine ring and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a fused pyrrole and pyrazine ring system and are known for their diverse biological activities.
Uniqueness
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[(1R)-1-pyrazin-2-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)12-7(2)8-6-10-4-5-11-8/h3-7H,1H2,2H3,(H,12,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDREKVORXFOX-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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